Xanthosine 5/'-triphosphate disodium salt

説明

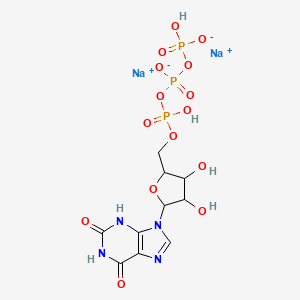

Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine, a nucleoside that is part of the purine metabolism pathway. This compound is significant in the study of nucleotide interactions and enzymatic activities, making it a valuable tool in biochemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. One common method is the use of a selective phosphitylating reagent generated in situ, which allows for the one-pot synthesis of nucleoside triphosphates without the need for nucleoside protection . This method simplifies the synthesis process and improves yield.

Industrial Production Methods

Industrial production of xanthosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as crystallization and purification to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions

Xanthosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound.

科学的研究の応用

Biochemical Research

Xanthosine 5'-triphosphate disodium salt is utilized as a substrate in numerous biochemical assays. Its primary applications include:

- Nucleic Acid Synthesis : It serves as a precursor for RNA synthesis, facilitating the incorporation of xanthosine into RNA molecules, which can be critical for studying RNA structure and function .

- Enzymatic Reactions : This compound is involved in various enzymatic reactions, particularly those catalyzed by RNA polymerases and kinases, which are essential for understanding metabolic pathways and enzyme kinetics .

Pharmaceutical Development

The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Notable uses include:

- Antimetabolite Activity : Xanthosine 5'-triphosphate disodium salt can act as a competitive inhibitor in nucleotide metabolism, influencing pathways relevant to cancer therapy .

- Gene Therapy : Research indicates its utility in gene therapy approaches, where it may enhance the efficacy of therapeutic genes by modifying nucleic acid structures to improve stability and reduce degradation .

Molecular Biology Techniques

In molecular biology, xanthosine 5'-triphosphate disodium salt is employed in various techniques:

- In Vitro Transcription : It is commonly used in transcription reactions to generate RNA transcripts from DNA templates, allowing researchers to study gene expression and RNA function .

- Aptamer Development : The compound is also used in the design of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. This application has implications in diagnostics and therapeutics .

Case Study 1: RNA Modification Studies

A study conducted on xanthosine-modified RNA demonstrated its impact on the stability and functionality of RNA molecules. Researchers synthesized xanthosine-containing RNAs and analyzed their structural properties using NMR spectroscopy, revealing insights into how modifications affect RNA behavior in cellular environments .

Case Study 2: Anticancer Properties

Research exploring the use of xanthosine 5'-triphosphate disodium salt as an antimetabolite showed promising results in inhibiting cancer cell growth. The compound was tested against various cancer cell lines, demonstrating its potential to disrupt nucleotide synthesis pathways critical for tumor proliferation .

Data Table: Comparison of Nucleotide Triphosphates

| Compound Name | Structure Characteristics | Unique Features | Applications |

|---|---|---|---|

| Xanthosine 5'-triphosphate | Contains xanthosine base | Unique role in nucleotide metabolism | Nucleic acid synthesis, enzyme assays |

| Adenosine 5'-triphosphate | Contains adenine base | Primary energy currency | Energy transfer, signaling |

| Guanosine 5'-triphosphate | Contains guanine base | Involved in protein synthesis | Signaling pathways, protein synthesis |

| Cytidine 5'-triphosphate | Contains cytosine base | Functions primarily in RNA metabolism | RNA synthesis |

| Inosine 5'-triphosphate | Contains inosine base | Less common than others | Purine metabolism |

作用機序

The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes involved in nucleotide metabolism, influencing pathways such as DNA and RNA synthesis. The compound’s triphosphate group is essential for its activity, allowing it to participate in phosphorylation reactions and energy transfer processes .

類似化合物との比較

Similar Compounds

- Inosine 5’-triphosphate trisodium salt

- Guanosine 5’-triphosphate sodium salt

- Adenosine 5’-triphosphate disodium salt

Uniqueness

Xanthosine 5’-triphosphate disodium salt is unique due to its specific role in the purine metabolism pathway and its ability to act as a substrate for a distinct set of enzymes. Compared to similar compounds, it offers unique insights into nucleotide interactions and enzymatic activities, making it a valuable tool in both basic and applied research .

生物活性

Xanthosine 5'-triphosphate disodium salt (XTP) is a nucleotide derivative that plays a pivotal role in various biochemical processes, particularly in nucleotide metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

- Molecular Formula : CHNOP·2Na

- Molecular Weight : Approximately 568.13 g/mol

- Appearance : Colorless to slightly yellow solution

- Concentration : Typically used at concentrations ranging from 100 mM to 110 mM

- pH : Around 7.5 ± 0.5

XTP functions primarily as a substrate for various enzymes involved in nucleic acid synthesis. Its triphosphate group is crucial for:

- Phosphorylation Reactions : XTP participates in the transfer of phosphate groups, essential for energy metabolism and signal transduction.

- Enzymatic Interactions : It interacts with specific enzymes, influencing pathways related to DNA and RNA synthesis.

Biological Activities

Xanthosine 5'-triphosphate disodium salt exhibits several notable biological activities:

- Energy Transfer : Similar to adenosine triphosphate (ATP), XTP serves as an energy source within cells, facilitating various metabolic processes.

- Nucleotide Metabolism : It is involved in the synthesis of nucleotides, impacting cellular functions such as protein synthesis and cell division .

- Cellular Signaling : XTP may play a role in signaling pathways, particularly in the context of purine metabolism and cellular responses to environmental stimuli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Inosine 5'-triphosphate trisodium salt (ITP) | Similar triphosphate structure | More commonly used in RNA synthesis |

| Guanosine 5'-triphosphate sodium salt (GTP) | Similar triphosphate structure | Involved in protein synthesis and signal transduction |

| Adenosine 5'-triphosphate disodium salt (ATP) | Common energy currency in cells | Central role in energy metabolism |

XTP is unique due to its specific role in purine metabolism and its ability to act as a substrate for distinct sets of enzymes.

Case Studies and Research Findings

- Enzymatic Reactions : Studies have shown that XTP can enhance the yield of nucleic acid amplification techniques, particularly when targeting GC-rich RNA sequences . This property makes it valuable for molecular biology applications.

- Cancer Research : Research indicates that analogs of xanthosine derivatives, including XTP, may serve as potential antimetabolites in cancer therapy by inhibiting key metabolic pathways necessary for tumor growth .

- Pharmacological Studies : Investigations into the pharmacological properties of XTP have revealed its involvement in metabolic regulation and cellular signaling, suggesting potential therapeutic applications in metabolic disorders .

特性

IUPAC Name |

disodium;[[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBVQQGSPMFDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4Na2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694522 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-36-0 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthosine 5'-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。